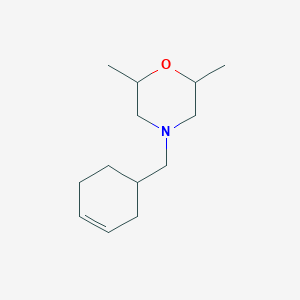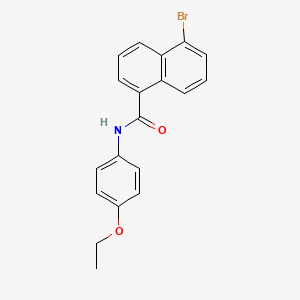
4-(3-cyclohexen-1-ylmethyl)-2,6-dimethylmorpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-cyclohexen-1-ylmethyl)-2,6-dimethylmorpholine, also known as CXM, is a compound that belongs to the class of morpholine derivatives. CXM has been found to have potential applications in scientific research, particularly in the fields of neuroscience and pharmacology.
Mecanismo De Acción
The mechanism of action of 4-(3-cyclohexen-1-ylmethyl)-2,6-dimethylmorpholine involves the inhibition of the release of glutamate by blocking the voltage-gated calcium channels in presynaptic neurons. This inhibition of glutamate release leads to a decrease in synaptic transmission and a reduction in neuronal excitability.
Biochemical and Physiological Effects:
4-(3-cyclohexen-1-ylmethyl)-2,6-dimethylmorpholine has been found to have a number of biochemical and physiological effects. In addition to its inhibitory effect on the release of glutamate, 4-(3-cyclohexen-1-ylmethyl)-2,6-dimethylmorpholine has also been found to have an inhibitory effect on the release of other neurotransmitters such as acetylcholine and dopamine. 4-(3-cyclohexen-1-ylmethyl)-2,6-dimethylmorpholine has also been found to have an analgesic effect, reducing pain sensitivity in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-(3-cyclohexen-1-ylmethyl)-2,6-dimethylmorpholine is its selectivity for voltage-gated calcium channels in presynaptic neurons, which makes it a useful tool for studying the role of calcium channels in synaptic transmission. However, one limitation of 4-(3-cyclohexen-1-ylmethyl)-2,6-dimethylmorpholine is its relatively low potency, which may limit its usefulness in certain experiments.
Direcciones Futuras
There are several future directions for research on 4-(3-cyclohexen-1-ylmethyl)-2,6-dimethylmorpholine. One area of research could be the development of more potent analogs of 4-(3-cyclohexen-1-ylmethyl)-2,6-dimethylmorpholine that could be used in experiments where higher potency is required. Another area of research could be the investigation of the potential therapeutic applications of 4-(3-cyclohexen-1-ylmethyl)-2,6-dimethylmorpholine in the treatment of neurological disorders such as epilepsy and Parkinson's disease. Finally, future research could focus on the development of new techniques for the synthesis and purification of 4-(3-cyclohexen-1-ylmethyl)-2,6-dimethylmorpholine to improve its yield and purity.
Métodos De Síntesis
The synthesis of 4-(3-cyclohexen-1-ylmethyl)-2,6-dimethylmorpholine involves the reaction of 3-cyclohexen-1-ylmethanol with 2,6-dimethylmorpholine in the presence of a catalyst. The reaction yields 4-(3-cyclohexen-1-ylmethyl)-2,6-dimethylmorpholine as a white crystalline solid. The purity of 4-(3-cyclohexen-1-ylmethyl)-2,6-dimethylmorpholine can be improved through recrystallization or other purification techniques.
Aplicaciones Científicas De Investigación
4-(3-cyclohexen-1-ylmethyl)-2,6-dimethylmorpholine has been found to have potential applications in scientific research, particularly in the fields of neuroscience and pharmacology. 4-(3-cyclohexen-1-ylmethyl)-2,6-dimethylmorpholine has been shown to have an inhibitory effect on the release of glutamate, a neurotransmitter that is involved in synaptic transmission in the central nervous system. This inhibition of glutamate release has been found to have potential therapeutic applications in the treatment of neurological disorders such as epilepsy and Parkinson's disease.
Propiedades
IUPAC Name |
4-(cyclohex-3-en-1-ylmethyl)-2,6-dimethylmorpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO/c1-11-8-14(9-12(2)15-11)10-13-6-4-3-5-7-13/h3-4,11-13H,5-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABCMGHIEFHYABK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC2CCC=CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Cyclohex-3-en-1-ylmethyl)-2,6-dimethylmorpholine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(tetrahydro-2H-pyran-2-ylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B6047234.png)
![N-[5-(dimethylamino)-3-oxo-2-phenyl-2,3-dihydro-4-pyridazinyl]acetamide](/img/structure/B6047239.png)
![1-[1-({1-[3-(methylthio)benzyl]-4-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]ethanol trifluoroacetate (salt)](/img/structure/B6047243.png)
![(2E)-N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-3-(2-pyridinyl)acrylamide](/img/structure/B6047261.png)
![6-{1-[4-(4-hydroxybut-1-yn-1-yl)benzyl]piperidin-4-yl}-2-methylpyrimidin-4(3H)-one](/img/structure/B6047265.png)
![ethyl 4-(aminocarbonyl)-5-[(3,5-dimethoxybenzoyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B6047269.png)



![N-ethyl-N-({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)-1H-indole-5-carboxamide](/img/structure/B6047281.png)
![7-(difluoromethyl)-9-methylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B6047285.png)
![7-(3-methylbenzyl)-2-propionyl-2,7-diazaspiro[4.5]decane](/img/structure/B6047293.png)
![1-benzyl-N-[4-(1,3-thiazol-4-yl)phenyl]prolinamide](/img/structure/B6047304.png)
![N-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]-1-benzothiophene-2-carboxamide](/img/structure/B6047312.png)